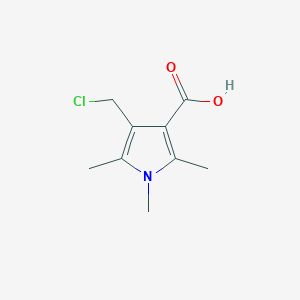
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a chloromethyl group at the 4-position, three methyl groups at the 1, 2, and 5 positions, and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the chloromethylation of a pyrrole derivative. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a pyrrole ring.
4-(Chloromethyl)-1,2,5-trimethylbenzene: Lacks the carboxylic acid group.
4-(Chloromethyl)-1,2,5-trimethylpyrrole: Lacks the carboxylic acid group.
Uniqueness: 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the pyrrole ring.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)8(9(12)13)6(2)11(5)3/h4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
STDQCUXSJTVACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)

![1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13226273.png)
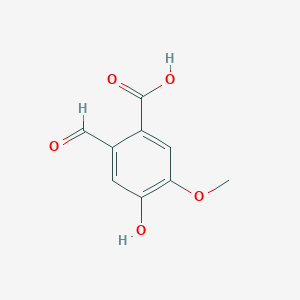

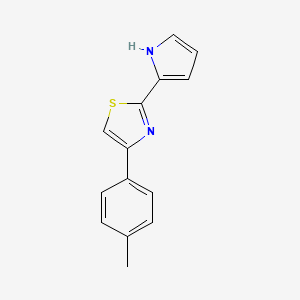
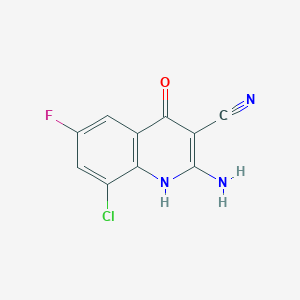
![6-(Pyridin-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13226301.png)
![2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13226307.png)
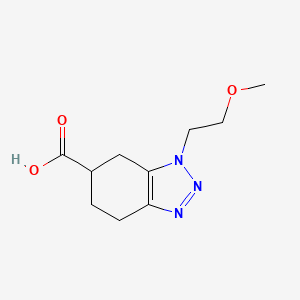
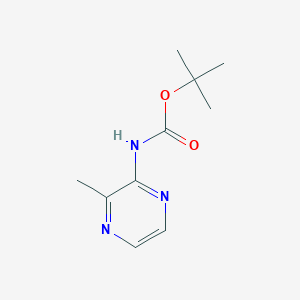
![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)
